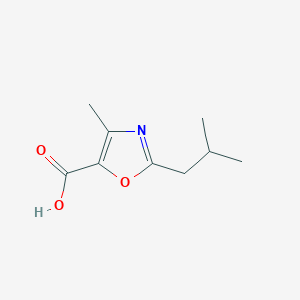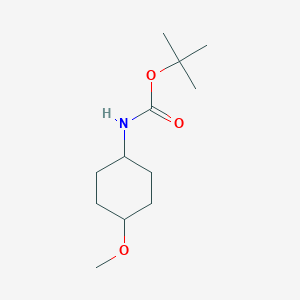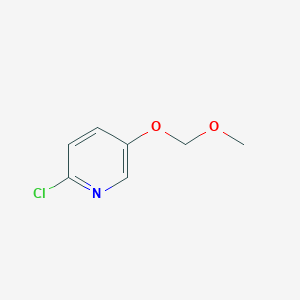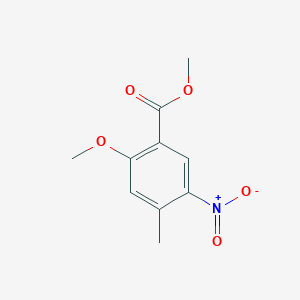
4-Methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Transformations
A key area of research involving 4-Methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid and its derivatives focuses on their synthesis and transformations. For example, Prokopenko et al. (2010) described the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, highlighting methods for introducing residues of highly basic aliphatic amines into the oxazole position and the oxazol-2-yl moiety into the oxazole ring, showcasing the compound's versatility in organic synthesis (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Photophysical Properties and Applications
Ferreira et al. (2010) explored the photophysical properties of oxazole-4-carboxylate derivatives, finding them to be good candidates as fluorescent probes due to their high fluorescence quantum yields and moderate solvent sensitivity. This study points to the potential application of oxazole derivatives in bioimaging and molecular labeling, demonstrating the functional versatility of these compounds in scientific research (Ferreira, Castanheira, Monteiro, Pereira, & Vilaça, 2010).
Isoxazole and Oxazole Derivatives Synthesis
Serebryannikova et al. (2019) reported on the first synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization, showing the potential of these derivatives for further chemical transformations. This process not only expands the toolkit for synthesizing oxazole derivatives but also highlights the intricate chemical behavior that these compounds can exhibit, thus opening new avenues for research (Serebryannikova, Galenko, Novikov, & Khlebnikov, 2019).
Anticancer Activity
The exploration of oxazole derivatives for their anticancer activity is a significant area of research. Pilyo et al. (2020) synthesized a series of new 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates and evaluated their anticancer efficacy against various human cancer cell lines. This study highlights the therapeutic potential of oxazole derivatives and underscores the ongoing efforts to develop novel anticancer agents (Pilyo, Kozachenko, Zhirnov, Kachaeva, Kobzar, Vovk, & Brovarets, 2020).
Propriétés
IUPAC Name |
4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-5(2)4-7-10-6(3)8(13-7)9(11)12/h5H,4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWOGVRDVPVNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid | |
CAS RN |
1267024-59-8 | |
| Record name | 4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![ethyl 2,4-dihydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B1427384.png)


![tert-Butyl 5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1427391.png)

